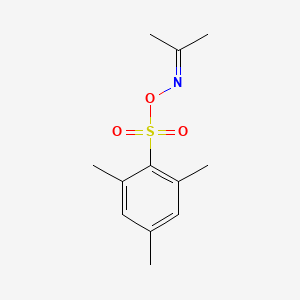![molecular formula C7H6BrN3 B1267177 1-Bromo-3-methylimidazo[1,5-a]pyrazine CAS No. 56481-29-9](/img/structure/B1267177.png)
1-Bromo-3-methylimidazo[1,5-a]pyrazine
説明
1-Bromo-3-methylimidazo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166139. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Properties
- Synthesis of Imidazo[1,2-a]pyrazine Derivatives : Research has demonstrated the synthesis of various imidazo[1,2-a]pyrazine derivatives, showcasing their potential in pharmacological applications. For instance, the synthesis of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates has been explored, leading to the evaluation of their anti-inflammatory activity in vivo (Abignente et al., 1992).
Chemical Synthesis and Industrial Applications
- Development of Industrial Synthesis Processes : The compound 3-Aminoimidazo[1,2-a]pyrazine, a related scaffold found in many drugs, has been synthesized through a Groebke–Blackburn–Bienaymé cyclisation. This process was scaled up, achieving high yield and excellent purity, indicating the industrial viability of such compounds (Baenziger, Durantie, & Mathes, 2017).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Potentials : Studies have investigated the synthesis of novel N-arylimidazo[1,2-a]pyrazine derivatives, highlighting their promising antimicrobial activities. For example, a study on the green synthesis of these compounds under microwave irradiation conditions revealed significant antimicrobial properties (Jyothi & Madhavi, 2019). Additionally, compounds containing imidazo[1,2-a]pyrazine structures, like coumarin derivatives, have been synthesized and evaluated for antiproliferative agents against cancer cell lines, showing promising results (Gomha, Zaki, & Abdelhamid, 2015).
Applications in Organic Chemistry and Material Science
- Organic Synthesis and Material Applications : Imidazo[1,2-a]pyrazines have been used in various organic synthesis processes. For instance, their application in palladium-catalyzed Heck-type coupling reactions demonstrates their utility in complex organic syntheses (Jahnke et al., 2009). Moreover, the synthesis of pyrazine-functionalized carbazole derivatives, incorporating structures like 1-Bromo-3-methylimidazo[1,5-a]pyrazine, has shown potential as antifungal agents and imaging agents, indicating their application in medicinal chemistry and material science (Chylewska et al., 2020).
作用機序
Target of Action
Similar compounds such as imidazo[1,2-a]pyridine analogues have been studied for their antituberculosis properties .
Mode of Action
Related compounds have shown significant activity against multidrug-resistant tuberculosis .
Pharmacokinetics
It is known that similar compounds have high gastrointestinal absorption and are bbb permeant .
Result of Action
Related compounds have shown a reduction in bacterial load in tuberculosis mouse models .
生化学分析
Biochemical Properties
1-Bromo-3-methylimidazo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a CYP1A2 inhibitor . This interaction suggests that this compound can influence the metabolism of other compounds that are substrates of CYP1A2. Additionally, it has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties make it a valuable tool in studying the biochemical pathways involving these enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, as a CYP1A2 inhibitor, it can alter the expression of genes regulated by this enzyme . This can lead to changes in cellular metabolism and the overall function of the cell. The compound’s ability to permeate the blood-brain barrier also suggests potential effects on neuronal cells and brain function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CYP1A2, inhibiting its activity . This inhibition can lead to a decrease in the metabolism of CYP1A2 substrates, resulting in altered levels of these compounds in the body. Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, such as refrigeration . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects can include sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CYP1A2 without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . The compound’s inhibition of CYP1A2 can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis. Additionally, its interaction with other enzymes and cofactors can further modulate metabolic pathways, making it a valuable tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound has high gastrointestinal absorption and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can be efficiently transported across cellular membranes . These properties contribute to its distribution within various tissues, including the brain, where it can exert its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with cellular components. The compound can localize to specific compartments or organelles, depending on its binding interactions and post-translational modifications . For example, its inhibition of CYP1A2 suggests that it may localize to the endoplasmic reticulum, where this enzyme is predominantly found. Additionally, its ability to permeate the blood-brain barrier indicates potential localization within neuronal cells and brain tissue .
特性
IUPAC Name |
1-bromo-3-methylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRDDLIUWYQWSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304520 | |
| Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56481-29-9 | |
| Record name | 56481-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)








![4-[Bis(prop-2-enyl)amino]benzoic acid](/img/structure/B1267117.png)
